3-Isopropoxypicolinimidamide hydrochloride
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Overview
Description
3-Isopropoxypicolinimidamide hydrochloride is a chemical compound commonly used in the field of organic synthesis. It is known for its unique structure and properties, which make it valuable in various scientific research applications. The compound has the molecular formula C9H13N3O and a molecular weight of 179.223 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropoxypicolinimidamide hydrochloride typically involves the reaction of picolinic acid derivatives with isopropyl alcohol and other reagents under controlled conditions. One common method includes the use of a copper-mediated oxidative coupling of aldehydes and amine hydrochloride salts . The reaction is carried out in the presence of catalysts such as copper(I) iodide and silver iodate, with acetonitrile as the solvent. The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 3-Isopropoxypicolinimidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Isopropoxypicolinimidamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of 3-Isopropoxypicolinimidamide hydrochloride is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the detailed mechanisms and molecular interactions.
Comparison with Similar Compounds
3-Isopropoxypyridine: Shares a similar core structure but lacks the imidamide group.
Picolinimidamide derivatives: Compounds with variations in the substituents on the picolinimidamide core.
Uniqueness: 3-Isopropoxypicolinimidamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H14ClN3O |
---|---|
Molecular Weight |
215.68 g/mol |
IUPAC Name |
3-propan-2-yloxypyridine-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C9H13N3O.ClH/c1-6(2)13-7-4-3-5-12-8(7)9(10)11;/h3-6H,1-2H3,(H3,10,11);1H |
InChI Key |
SWSTXSVFENOHQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(N=CC=C1)C(=N)N.Cl |
Origin of Product |
United States |
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